1,3-DICYANOBENZENE
Overview
Description
1,3-DICYANOBENZENE, also known as benzene-1,3-dicarbonitrile, is an organic compound with the chemical formula C₆H₄(CN)₂. It is one of the three isomers of dicyanobenzene, the others being phthalonitrile and terephthalonitrile. This compound is a colorless or white solid with low solubility in water .
Scientific Research Applications
1,3-DICYANOBENZENE has a wide range of applications in scientific research and industry :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities and applications in drug development.
Medicine: It is used in the synthesis of compounds with potential therapeutic properties.
Safety and Hazards
Mechanism of Action
Target of Action
Isophthalonitrile primarily targets catalysts in its reactions. These catalysts, such as Co–CaO/g-C3N4 and Ni–Co , play a crucial role in the hydrogenation of isophthalonitrile to M-xylenedimethylamine . The catalysts are prepared using incipient wetness impregnation method .
Mode of Action
The interaction of isophthalonitrile with its targets involves a process known as hydrogenation . In this process, isophthalonitrile is converted to M-xylenedimethylamine . The introduction of CaO creates a large number of basic sites and leads to electron-rich Co, which inhibits the side reaction and improves the selectivity to M-xylenedimethylamine .
Biochemical Pathways
The primary biochemical pathway affected by isophthalonitrile is the hydrogenation pathway . This pathway involves the conversion of isophthalonitrile to M-xylenedimethylamine . The downstream effects of this pathway include the production of M-xylenedimethylamine, an important chemical intermediate used in the production of pharmaceuticals, disinfectants, rubber stabilizers, textile auxiliaries, and epoxy resin curing agents .
Pharmacokinetics
It’s known that the compound is a colorless or white solid with low solubility in water .
Result of Action
The result of isophthalonitrile’s action is the production of M-xylenediamine . This compound is a curing agent in epoxy resins and a component of some urethanes . It’s also used in the production of pharmaceuticals, disinfectants, rubber stabilizers, textile auxiliaries, and epoxy resin curing agents .
Action Environment
The action of isophthalonitrile is influenced by environmental factors such as the presence of alkaline additives . Recent studies have shown that isophthalonitrile can be efficiently hydrogenated to m-xylenedimethylamine over co–cao/g-c3n4 without any alkaline additives in the reaction system . This suggests that the compound’s action, efficacy, and stability can be optimized under certain environmental conditions.
Biochemical Analysis
Biochemical Properties
Isophthalonitrile interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the nitrilase from Rhodococcus sp. CCZU10-1 catalyzes the hydrolysis of dinitriles to acids without the formation of amides and cyanocarboxylic acids . This enzyme was induced by benzonitrile and its analogues, and had activity towards aromatic nitriles including isophthalonitrile .
Molecular Mechanism
The molecular mechanism of isophthalonitrile involves its interaction with enzymes such as nitrilase. The nitrilase enzyme catalyzes the hydrolysis of isophthalonitrile to form acids . This reaction does not form amides or cyanocarboxylic acids, indicating a specific mechanism of action .
Metabolic Pathways
Isophthalonitrile is involved in certain metabolic pathways. For instance, it can be converted into other compounds through biochemical reactions catalyzed by enzymes such as nitrilase
Preparation Methods
1,3-DICYANOBENZENE is typically synthesized through the ammoxidation of isophthalic acid. The process involves the following steps :
Raw Material Preparation: Isophthalic acid, ammonia, and a catalyst (such as sulfuric acid or phosphoric acid) are prepared.
Reaction: Isophthalic acid is mixed with the catalyst and ammonia gas is admitted. The reaction is carried out at a temperature between 180-220°C and a pressure of 0.5-1.0 MPa. Stirring ensures uniform reaction.
Post-Treatment: The crude product is washed with water to remove residual catalyst and by-products, followed by recrystallization with an organic solvent to obtain high-purity isophthalonitrile.
Chemical Reactions Analysis
1,3-DICYANOBENZENE undergoes several types of chemical reactions, including hydrogenation, reduction, and substitution :
Substitution: this compound can undergo substitution reactions where the cyano groups are replaced by other functional groups under specific conditions.
Comparison with Similar Compounds
1,3-DICYANOBENZENE is similar to its isomers, phthalonitrile and terephthalonitrile, but has unique properties and applications :
Phthalonitrile: Used in the synthesis of phthalocyanine dyes and pigments.
Terephthalonitrile: Used in the production of high-performance polymers and resins.
This compound’s unique position of the cyano groups on the benzene ring gives it distinct reactivity compared to its isomers, making it valuable for specific industrial and research applications.
Properties
IUPAC Name |
benzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPNDIUHRHNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4(CN)2, C8H4N2 | |
Record name | M-PHTHALODINITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25052 | |
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Record name | iso-PHTHALONITRILE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027259 | |
Record name | 1,3-Benzenedicarbonitrile | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-phthalodinitrile appears as white, crystalline or flaky solid with an almond-like odor. mp: 161-162 °C (sublimes) Density 1.28 g/cm3 (at 25 °C). Insoluble in water. Soluble in benzene and in acetone. Used as an intermediate in the manufacture of polyurethane paints and varnishes, pharmaceuticals, and agricultural chemicals., Dry Powder, Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor. | |
Record name | M-PHTHALODINITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/25052 | |
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Record name | 1,3-Benzenedicarbonitrile | |
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Record name | m-Phthalodinitrile | |
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Record name | iso-PHTHALONITRILE | |
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Record name | M-PHTHALODINITRILE | |
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URL | https://www.osha.gov/chemicaldata/454 | |
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Record name | m-Phthalodinitrile | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes | |
Record name | M-PHTHALODINITRILE | |
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URL | https://www.osha.gov/chemicaldata/454 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
>150 °C | |
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Solubility |
Slight (NIOSH, 2023), SLIGHTLY SOL IN HOT WATER, VERY SOL IN HOT ALCOHOL, ETHER, BENZENE, CHLOROFORM, INSOL IN PETROLEUM ETHER, Solubility in water, g/100ml at 20 °C: 0.07, Slight | |
Record name | M-PHTHALODINITRILE | |
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Record name | 1,3-DICYANOBENZENE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | m-Phthalodinitrile | |
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Density |
4.42 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cm³, 4.42 | |
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Record name | M-PHTHALODINITRILE | |
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URL | https://www.osha.gov/chemicaldata/454 | |
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Record name | m-Phthalodinitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |
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Vapor Density |
Relative vapor density (air = 1): 4.42 | |
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Vapor Pressure |
0.01 mmHg (NIOSH, 2023), 0.00569 [mmHg], 1.33 Pa, 0.01 mmHg | |
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Color/Form |
NEEDLES FROM ALCOHOL, Needle-like, colorless to white, crystalline, flaky solid. | |
CAS No. |
626-17-5 | |
Record name | M-PHTHALODINITRILE | |
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Record name | Isophthalonitrile | |
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Record name | 1,3-Dicyanobenzene | |
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Record name | Benzene-1,3-dicarbonitrile | |
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Record name | 1,3-DICYANOBENZENE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | M-PHTHALODINITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/454 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Benzenedicarbonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CZ1CFDE0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
324 °F (Sublimes) (NIOSH, 2023), 162 °C, 324 °F (sublimes), 324 °F (Sublimes) | |
Record name | M-PHTHALODINITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICYANOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | M-PHTHALODINITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/454 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | m-Phthalodinitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isophthalonitrile?
A1: Isophthalonitrile has the molecular formula C8H4N2 and a molecular weight of 128.13 g/mol.
Q2: What spectroscopic techniques are used to characterize Isophthalonitrile?
A2: Common techniques include Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H and 13C NMR) [], and X-ray diffraction (XRD) []. These methods provide insights into its molecular structure, bonding, and crystalline properties.
Q3: How does the solubility of Isophthalonitrile vary with solvents and temperature?
A3: The solubility of IPN increases with temperature in solvents like methanol, toluene, dimethylbenzene, and aniline. The solubility differs significantly across these solvents, with aniline exhibiting the highest solubility [].
Q4: How is Isophthalonitrile used in the synthesis of meta-Xylylenediamine (m-XDA)?
A4: IPN serves as a precursor in the catalytic hydrogenation process to produce m-XDA. This reaction typically utilizes Raney nickel, skeletal nickel [], or supported Ni-based catalysts [, , , ] in the presence of ammonia and often a solvent.
Q5: What factors influence the selectivity of m-XDA production during IPN hydrogenation?
A5: Key factors include the choice of catalyst, solvent, reaction temperature and pressure, and the presence of basic additives. Acid sites on the catalyst support can promote condensation side reactions, reducing m-XDA selectivity [, ]. Modifying the catalyst with potassium can enhance m-XDA selectivity by neutralizing acid sites [].
Q6: What are some challenges associated with using supported Ni catalysts in IPN hydrogenation?
A6: While generally safer than Raney nickel, supported Ni catalysts often exhibit lower selectivity towards m-XDA. This is often attributed to the presence of acid sites on the support, leading to the formation of undesired byproducts [, ].
Q7: How does the choice of solvent affect m-XDA yield in IPN hydrogenation?
A7: Solvents play a crucial role in influencing catalyst activity and product selectivity. 1-Methylimidazole has shown promising results, leading to higher MXDA yields and lower concentrations of undesirable byproducts compared to other solvents like mesitylene, benzyl ether, and isopropanol [].
Q8: Can you explain the role of o-carborane in the oligomerization of Isophthalonitrile?
A8: o-Carborane acts as a catalyst in the thermal oligomerization of IPN. The reaction proceeds through a homogeneous liquid phase mechanism, resulting in the formation of triazine-type oligomers, primarily trimers and pentamers [].
Q9: How does modifying the phenyl ring of chlorothalonil derivatives influence fungicidal activity?
A10: Introducing electron-withdrawing groups, such as NO2 at the 4-position of the phenyl ring, in aniline derivatives of chlorothalonil significantly enhances fungicidal activity [].
Q10: Does the isomeric structure of chlorinated isophthalonitriles impact their ability to inhibit soil ammonia oxidation?
A11: Yes, the arrangement of chlorine atoms within the molecule influences inhibitory activity. While chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) potently inhibits soil ammonia oxidation, its isomer, tetrachloroterephthalonitrile (TTPN), exhibits weaker inhibitory effects [].
Q11: How is the solubility of Isophthalonitrile typically determined?
A13: The solubility of IPN is commonly measured using the equilibrium method, where an excess amount of the compound is dissolved in a solvent at a specific temperature until equilibrium is reached. The concentration of the dissolved IPN in the saturated solution is then determined using analytical techniques like gas chromatography [].
Q12: What is the role of microorganisms in the biodegradation of Isophthalonitrile?
A14: Bacteria like Sporosarcina NKCT1101, isolated from wastewater, exhibit the ability to degrade IPN using it as a sole source of carbon and nitrogen. This degradation process, facilitated by enzymes like nitrilase, highlights the potential for bioremediation of IPN-contaminated environments [].
Q13: How does chlorothalonil, a derivative of Isophthalonitrile, impact soil microbial processes?
A15: Chlorothalonil demonstrates potent inhibition of soil ammonia oxidation, primarily by affecting ammonium-oxidizing bacteria. This inhibitory effect depends on the fungicide's application rate and highlights its potential ecological impact [].
Q14: Are there viable alternatives to Isophthalonitrile in its various applications?
A14: This aspect is not extensively covered in the provided research papers. Exploring alternative compounds with similar functionalities but potentially reduced environmental impact could be a promising area for future research.
Q15: What are some essential resources for Isophthalonitrile research?
A17: Key resources include access to specialized equipment for synthesis and characterization, such as high-pressure hydrogenation reactors [, ], gas chromatography [], and spectroscopic instruments (FT-IR, NMR, XRD) [, ].
Q16: What are the industrial applications of m-Xylylenediamine, produced from IPN?
A18: m-XDA serves as a crucial chemical intermediate in the production of various plastics and polymers [, ].
Q17: What is the significance of the "Nef-type process" in relation to Isophthalonitrile?
A19: This process describes a chemical reaction where nitroisophthalonitriles react with nucleophiles like cyanide or halide ions to yield hydroxyisophthalonitriles. This reaction is particularly useful for introducing hydroxyl groups into the aromatic ring of IPN derivatives [, ].
Q18: What is the role of Isophthalonitrile in the development of anti-bladder cancer agents?
A20: Researchers are exploring the synthesis and evaluation of polyhalo 2-aryl-4-aminoquinazolines, derived from polyhalo isophthalonitriles, for their anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including bladder cancer cells [].
Q19: How is Isophthalonitrile used in the development of organic light-emitting diodes (OLEDs)?
A21: Derivatives of IPN, such as (2s,4r,6s)-2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile (4CzIPN-Me) and (4s,6s)-2,4,5,6-Tetra(9-H-carbazol-9-yl)isophthalonitrile (4CzIPN), exhibit thermally activated delayed fluorescence (TADF) properties. These compounds show promise as emitters in OLEDs, potentially leading to devices with enhanced efficiency and color purity [, ].
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